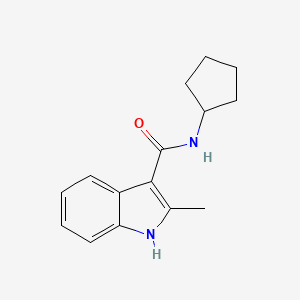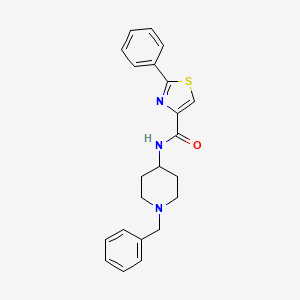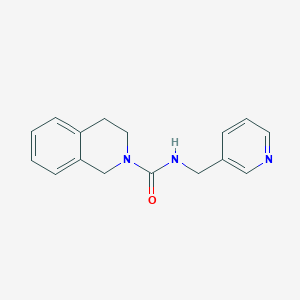
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s and has since been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has been widely used in scientific research for its potential applications in various fields. It has been studied for its effects on pain, anxiety, depression, and addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as appetite regulation, immune function, and neuroprotection.
Mecanismo De Acción
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. When N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This activation of the CB1 receptor is responsible for the psychoactive effects of N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
Biochemical and Physiological Effects:
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and antidepressant effects, as well as potential applications in the treatment of addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been shown to modulate various physiological processes, such as appetite regulation, immune function, and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which can be useful in investigating its role in various physiological processes. However, one of the limitations of using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research involving N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940. One area of interest is its potential applications in the treatment of addiction, particularly for opioid addiction. N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 has also been studied for its potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, there is ongoing research into the role of the endocannabinoid system in various physiological processes, which could lead to new discoveries involving N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
Conclusion:
In conclusion, N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 is a synthetic cannabinoid that has been widely studied for its potential applications in scientific research. Its potency and selectivity for the CB1 receptor make it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. While there are potential advantages and limitations to using N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 in lab experiments, its potential applications in the treatment of addiction and neurodegenerative diseases make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940 involves the condensation of 2-methyl-1H-indole-3-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain pure N-cyclopentyl-2-methyl-1H-indole-3-carboxamide 55,940.
Propiedades
IUPAC Name |
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-14(12-8-4-5-9-13(12)16-10)15(18)17-11-6-2-3-7-11/h4-5,8-9,11,16H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZVYIOLYSKFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methyl-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)

![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)

![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)


![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)